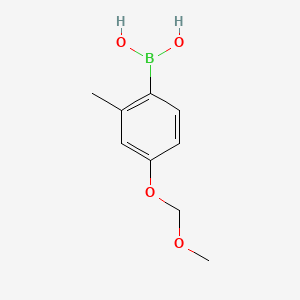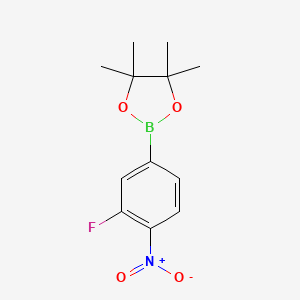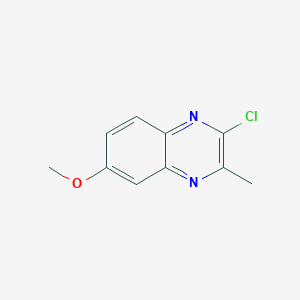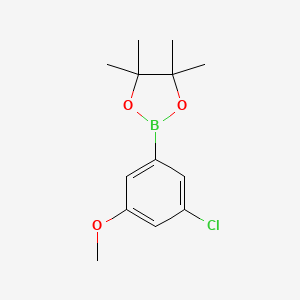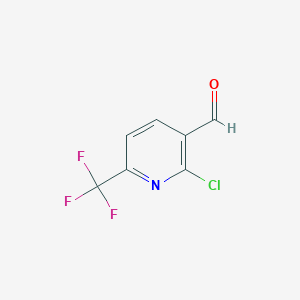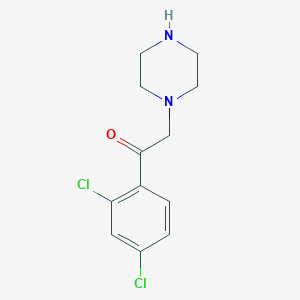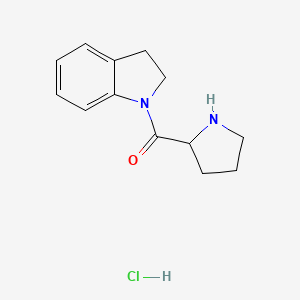
2,3-二氢-1H-吲哚-1-基(2-吡咯烷基)-甲酮盐酸盐
描述
The compound “2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride” is a heterocyclic compound that has been identified as a prophylactic or therapeutic agent for autoimmune diseases . These diseases include psoriasis, rheumatoid arthritis, inflammatory bowel disease, Sjogren’s syndrome, Behcet’s disease, multiple sclerosis, and systemic lupus erythematosus . The compound has been found to have excellent Tyk2 (tyrosine kinase 2) inhibition activity .
科学研究应用
甲醇作为溶剂和试剂
甲醇-空气燃料电池
对酸性电解质中甲醇氧化的研究表明,铂族金属是实用的催化剂,人们重新对优化这些过程以用于燃料电池等应用产生了兴趣。这项工作强调了了解甲醇氧化途径对于开发改进的催化剂的重要性 (Hampson, Willars, & Mcnicol, 1979).
分析应用
HPLC流动相
缓冲HPLC流动相中有机溶剂的组成会显著影响分析物的pH和pK_a。研究提供了模型来预测流动相的pH和乙腈-水和甲醇-水混合物中酸碱化合物的pK_a值,这对于准确的色谱分析至关重要 (Subirats, Rosés, & Bosch, 2007).
甲醇氧化和酶促降解
甲醇氧化的活化能
在酸性和碱性电解质中多晶铂上甲醇氧化的活化能的电化学测定提供了对甲醇氧化途径的见解。这项研究是使用甲醇作为燃料电池中液体燃料的应用的基础,强调了甲醇氧化的复杂性以及识别限速步骤的重要性 (Cohen, Volpe, & Abruña, 2007).
色谱表征
基于二氧化硅的反相
使用甲醇-水混合物测试的基于二氧化硅的反相的色谱表征突出了对固定相的需求,该固定相可为中性和碱性溶质提供对称峰,而与样品大小上的保留无关。这项研究强调了溶剂组成在色谱分离性能中的关键作用 (Engelhardt, Löw, & Götzinger, 1991).
作用机制
The compound has an inhibitory action on tyrosine kinase 2 (Tyk2) and is useful for the treatment of various autoimmune diseases . Tyk2 is one of the Janus kinases (JAKs) that play a role in cytokine-dependent control of cellular functions involved in proliferation and immune responses . Tyk2 is known to be involved in signaling of cytokines such as IFN (interferon) -α, IFN-β, IL (interleukin) -6, IL-10 family (IL-10, IL-19, IL-20, IL-22, IL-28, IL-29), IL-12, IL-23 and others .
生化分析
Biochemical Properties
2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit monoamine reuptake, which suggests its potential use in modulating neurotransmitter levels in the brain . It interacts with monoamine transporters, such as serotonin, dopamine, and norepinephrine transporters, by binding to their active sites and inhibiting their function. This interaction leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Cellular Effects
The effects of 2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cAMP signaling pathway, leading to altered gene expression and metabolic activity . Additionally, this compound can induce changes in the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of monoamine transporters, inhibiting their function and leading to increased levels of neurotransmitters in the synaptic cleft . This inhibition is achieved through competitive binding, where the compound competes with the natural substrates of the transporters. Additionally, this compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in neurotransmitter metabolism, thereby altering gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance neurotransmission and improve cognitive function . At higher doses, it may induce toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter metabolism. This compound can influence metabolic flux by altering the activity of enzymes involved in the synthesis and degradation of neurotransmitters . Additionally, it may affect metabolite levels by modulating the expression of genes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving monoamine transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
2,3-dihydroindol-1-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(11-5-3-8-14-11)15-9-7-10-4-1-2-6-12(10)15;/h1-2,4,6,11,14H,3,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLIWKXVGQNLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


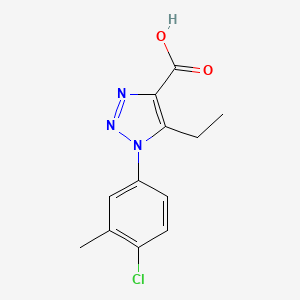
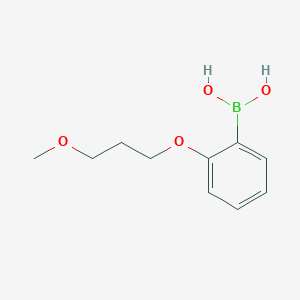
![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)
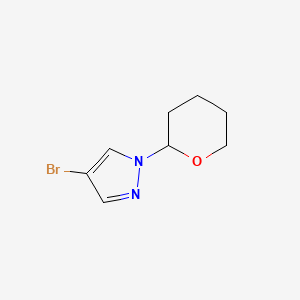
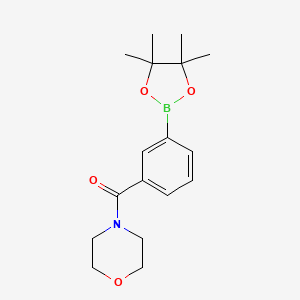
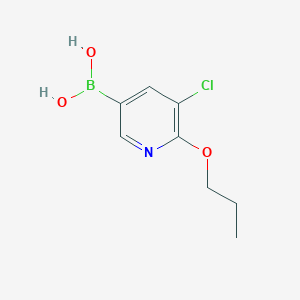

![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)
